5-chloro-N,N-dimethylthiophene-2-carboxamide

Pharmaceutical Reference Standards Impurity Profiling HPLC Method Validation

5-Chloro-N,N-dimethylthiophene-2-carboxamide (CAS 88777-57-5) is a thiophene-2-carboxamide derivative recognized primarily as a process-related impurity of the direct Factor Xa inhibitor rivaroxaban (Xarelto®). This compound, designated variously as Rivaroxaban Impurity N1, Impurity 9, or SM-17, possesses a molecular formula of C₇H₈ClNOS and a molecular weight of 189.66 g/mol.

Molecular Formula C7H8ClNOS
Molecular Weight 189.66
CAS No. 88777-57-5
Cat. No. B2354467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N,N-dimethylthiophene-2-carboxamide
CAS88777-57-5
Molecular FormulaC7H8ClNOS
Molecular Weight189.66
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(S1)Cl
InChIInChI=1S/C7H8ClNOS/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3
InChIKeyCDISMUAEFLKTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N,N-dimethylthiophene-2-carboxamide (CAS 88777-57-5): Essential Rivaroxaban Impurity Reference Standard for Pharmaceutical Quality Control


5-Chloro-N,N-dimethylthiophene-2-carboxamide (CAS 88777-57-5) is a thiophene-2-carboxamide derivative recognized primarily as a process-related impurity of the direct Factor Xa inhibitor rivaroxaban (Xarelto®) [1]. This compound, designated variously as Rivaroxaban Impurity N1, Impurity 9, or SM-17, possesses a molecular formula of C₇H₈ClNOS and a molecular weight of 189.66 g/mol . Its structural features—the 5-chloro substituent on the thiophene ring coupled with an N,N-dimethyl carboxamide moiety—directly mirror the halogenated thiophene-carboxamide substructure present in the rivaroxaban API, making it an indispensable reference standard for analytical method validation, impurity profiling, and regulatory compliance in pharmaceutical quality control .

Why Generic Thiophene Carboxamide Analogs Cannot Substitute for 5-Chloro-N,N-dimethylthiophene-2-carboxamide in Rivaroxaban Quality Control


Substituting a closely related thiophene-2-carboxamide analog for CAS 88777-57-5 in analytical workflows introduces unacceptable risk of inaccurate quantification and regulatory non-compliance. The dechloro analog (N,N-dimethylthiophene-2-carboxamide, CAS 30717-57-8) lacks the chlorine atom present in both the target impurity and the rivaroxaban API, generating a different chromatographic retention time that precludes its use as a retention time marker or system suitability standard . Similarly, the 5-bromo analog (CAS 474711-51-8) exhibits distinct physicochemical properties, including higher molecular weight (234.12 vs. 189.66 g/mol) and different stability profiles, rendering it unsuitable for method validation where exact mass and degradation behavior must match the specified impurity . Furthermore, ambiguity in impurity nomenclature—where 88777-57-5 is conflated with structurally distinct species such as Rivaroxaban EP Impurity E (CAS 1252018-10-2)—can lead to procurement of a wholly incorrect reference standard if CAS verification is omitted .

Quantitative Differentiation Evidence: 5-Chloro-N,N-dimethylthiophene-2-carboxamide vs. Closest Analogs


Purity Superiority: 99.84% for Target Compound vs. ≥98% for Dechloro Analog and 97% for 5-Bromo Analog

5-Chloro-N,N-dimethylthiophene-2-carboxamide (CAS 88777-57-5) is commercially available at a certified purity of 99.84% from Chemscene , which is 1.84 percentage points higher than the ≥98% purity specification of the dechloro analog N,N-dimethylthiophene-2-carboxamide (CAS 30717-57-8) from the same supplier , and 2.84 percentage points above the 97% minimum purity of the 5-bromo analog (CAS 474711-51-8) from AK Scientific . This purity advantage translates directly to a reduction in the total impurity burden of the reference standard itself, minimizing systematic error when used as a calibrant for quantifying trace-level rivaroxaban impurities in bulk drug substance [1].

Pharmaceutical Reference Standards Impurity Profiling HPLC Method Validation Rivaroxaban Quality Control

CAS-Specific Identity Verification: Eliminating Misidentification Risk with Rivaroxaban EP Impurity E

CAS 88777-57-5 corresponds uniquely to 5-chloro-N,N-dimethylthiophene-2-carboxamide and is catalogued in PubChem as Rivaroxaban Impurity N1 (CID 20483679) [1]. Critically, some suppliers list this compound under the ambiguous label 'Rivaroxaban Impurity E,' which is the official European Pharmacopoeia designation for a structurally distinct molecule: (R)-4-[4-[(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one (CAS 1252018-10-2) . The official EP Impurity E has a molecular weight of 284.74 g/mol and formula C₁₃H₁₇ClN₂O₃, differing fundamentally from the target compound's 189.66 g/mol and C₇H₈ClNOS [2]. Procurement based solely on the 'Impurity E' label without CAS verification risks acquiring the wrong reference standard, leading to failed method validation and potential regulatory citation.

Pharmaceutical Reference Standards Impurity Nomenclature Regulatory Compliance Rivaroxaban EP Monograph

Structural Essentiality for Rivaroxaban Impurity Profiling: 5-Chloro Substituent Mandatory

The rivaroxaban API (CAS 366789-02-8) incorporates a 5-chlorothiophene-2-carboxamide substructure; consequently, the dechloro analog N,N-dimethylthiophene-2-carboxamide (CAS 30717-57-8) cannot function as a surrogate reference standard for this specific impurity because its retention time, UV absorbance profile, and mass spectrometric fragmentation pattern will differ from the chlorine-containing authentic impurity . The 5-chloro substituent contributes to the compound's computed XLogP3 of 2.4, which is higher than the dechloro analog's predicted logP, directly impacting reversed-phase HPLC retention and enabling chromatographic resolution from rivaroxaban and other impurities [1]. In the patent literature describing rivaroxaban impurity separation methods, individual process-related impurities including the 5-chloro-N,N-dimethyl species must be chromatographically resolved and individually quantified to meet the ≥2.0 resolution criterion between adjacent peaks [2].

Rivaroxaban Synthesis Impurity Profiling Pharmaceutical Analysis HPLC Method Development

Storage Condition Differentiation: Mandatory 2–8°C Under Nitrogen vs. Ambient Storage for 5-Bromo Analog

5-Chloro-N,N-dimethylthiophene-2-carboxamide requires controlled storage at 2–8°C under an inert nitrogen atmosphere to maintain its certified purity, as specified by multiple suppliers including ChemicalBook and LeYan . In contrast, the 5-bromo analog (CAS 474711-51-8) is classified as non-hazardous for transport and is recommended for long-term storage merely in a 'cool, dry place' without explicit refrigeration or inert atmosphere requirements according to AK Scientific . This differential storage requirement reflects a meaningful difference in chemical stability: the chloro-thiophene carboxamide appears more susceptible to thermal or oxidative degradation than its bromo counterpart, necessitating stricter cold-chain logistics for procurement and inventory management. Laboratories that stock both compounds under ambient conditions risk degradation of the chloro analog, leading to out-of-specification purity and invalidated analytical results .

Reference Standard Stability Chemical Storage Pharmaceutical Quality Control Shelf-Life Management

Regulatory Imperative: ICH Q3A 0.1% Unknown Impurity Identification Threshold Drives Demand for High-Purity Reference Standards

The ICH Q3A(R2) guideline mandates that any individual unknown impurity present at or above 0.1% in a drug substance (for a maximum daily dose ≤2 g/day) must be identified and characterized [1]. For rivaroxaban, whose maximum daily dose is 20–30 mg (well below the 2 g threshold), this 0.1% identification threshold applies strictly [2]. The commercial specification for total rivaroxaban impurities is typically ≤1.0%, with any single unknown impurity controlled to ≤0.1% . To accurately quantify an impurity at this low level, the reference standard used for calibration must itself possess sufficiently high purity (ideally ≥99%) to avoid propagating systematic error into the quantification. The 99.84% purity of CAS 88777-57-5 from Chemscene meets this requirement, whereas lower-purity alternatives (97% for the 5-bromo analog) introduce a 3% impurity burden into the calibrant that can bias impurity quantification upward by a comparable magnitude, potentially causing false out-of-specification results for otherwise compliant API batches.

ICH Q3A Pharmaceutical Impurity Control Regulatory Compliance Reference Standard Procurement

High-Value Application Scenarios for 5-Chloro-N,N-dimethylthiophene-2-carboxamide (CAS 88777-57-5) in Pharmaceutical Quality Control and R&D


Rivaroxaban API Batch Release: HPLC Impurity Profiling at the ICH Q3A 0.1% Identification Threshold

In pharmaceutical quality control laboratories performing rivaroxaban API batch release testing, CAS 88777-57-5 serves as the certified reference standard for quantifying the 5-chloro-N,N-dimethylthiophene-2-carboxamide impurity. Its 99.84% purity minimizes calibrant-induced bias, enabling accurate quantification of this impurity at or near the ICH Q3A(R2) identification threshold of 0.1% [1]. The mandatory storage condition of 2–8°C under nitrogen must be strictly observed to maintain the standard's certified purity throughout its shelf life; laboratories should verify storage compliance as part of their standard operating procedure for reference standard handling.

Analytical Method Validation: System Suitability Testing for Rivaroxaban HPLC Methods

During validation of stability-indicating HPLC methods for rivaroxaban and its related substances, CAS 88777-57-5 is employed as a system suitability standard to confirm chromatographic resolution from the rivaroxaban peak and from other process-related impurities. The compound's distinct 5-chloro substituent ensures an adequate retention time shift (driven by its XLogP3 of 2.4 ) relative to the dechloro analog, enabling compliance with the pharmacopoeial resolution criterion of ≥2.0 between adjacent peaks [1]. Procurement personnel must verify CAS 88777-57-5 explicitly rather than relying on the 'Impurity E' label, which corresponds to a different compound (CAS 1252018-10-2) in the EP monograph .

Pharmaceutical R&D: Process Impurity Reference for Rivaroxaban Synthetic Route Optimization

In process chemistry R&D aimed at optimizing rivaroxaban synthesis, CAS 88777-57-5 is used as an authentic marker to track the formation and purge of this specific by-product across synthetic steps. The compound arises from over-reaction of 5-chlorothiophene-2-carbonyl chloride with dimethylamine during the amide coupling step . Quantifying its level at each stage allows process chemists to adjust reaction stoichiometry and purification conditions to suppress its formation below the 0.1% threshold in the final API [1]. The significantly higher purity of the target compound (99.84%) compared to the 5-bromo analog (97%) ensures that spiking experiments for purge factor determination are not confounded by impurities originating from the reference standard itself.

Regulatory ANDA Filing Support: Impurity Characterization and Toxicological Qualification

For generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) for rivaroxaban, CAS 88777-57-5 is required for full characterization (NMR, MS, IR) and toxicological qualification of this specific impurity when present above the ICH Q3A identification threshold. The compound's unique CAS registry number (88777-57-5) and PubChem identity (CID 20483679) provide a defensible regulatory trail linking the impurity standard to the analytical data submitted in the ANDA. Procurement from a supplier providing a comprehensive Certificate of Analysis (including HPLC purity, NMR, and MS data) is essential to satisfy FDA requirements for reference standard characterization [1].

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